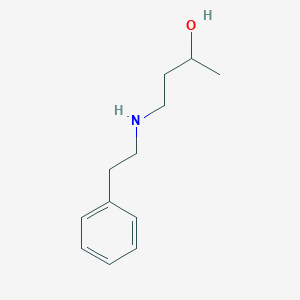
4-(Phenethylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenethylamino)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a phenethylamine moiety attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Phenethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with butanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and biocatalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Phenethylamino)butan-2-one.
Reduction: Formation of 4-(Phenethylamino)butane.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Phenethylamino)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Phenethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: Shares the phenethylamine moiety but lacks the butanol backbone.
Butan-2-ol: Contains the butanol structure but lacks the phenethylamine moiety.
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine ring instead of the phenethylamine moiety.
Uniqueness
4-(Phenethylamino)butan-2-ol is unique due to the combination of the phenethylamine and butanol structures, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields .
Actividad Biológica
4-(Phenethylamino)butan-2-ol, a compound featuring a phenethylamine moiety, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound includes a butanol backbone with a phenethylamine group, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It has been shown to influence the release and uptake of catecholamines, which are vital for various physiological processes. This interaction suggests potential applications in treating conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroactive Properties : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that it may enhance mood and reduce symptoms of depression through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Effects : Some findings indicate that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. For instance, a study reported an IC50 value of 12 µM against human breast cancer cells (MDA-MB-231), indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Animal Studies
Animal models have shown that administration of this compound resulted in significant behavioral changes consistent with antidepressant effects. In a rodent model of depression, the compound improved scores on the forced swim test, suggesting potential efficacy as an antidepressant.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 4-(Morpholin-4-yl)butan-2-ol | Contains a morpholine ring | Anticancer properties |
| 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol | Incorporates a quinoline moiety | Possible antimalarial activity |
| 3-(Morpholinomethyl)phenol | Morpholine linked to phenolic structure | Antioxidant properties |
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-(2-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
Clave InChI |
ASJZXXHHEBKJGE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















